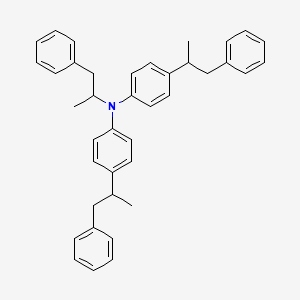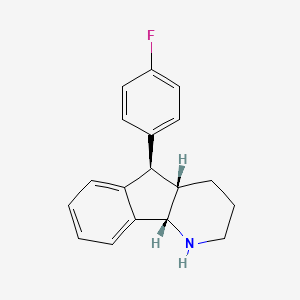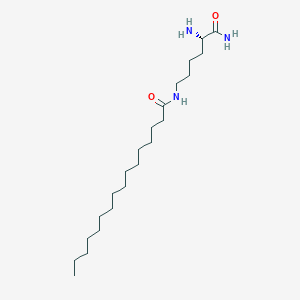
4-(azepan-1-yl)-3-chlorobenzenediazonium;tetrachlorozinc(2-)
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-(azepan-1-yl)-3-chlorobenzenediazonium;tetrachlorozinc(2-) is a complex organic compound that features a diazonium group attached to a benzene ring, which is further substituted with an azepane ring and a chlorine atom The compound also includes a tetrachlorozinc(2-) anion
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 4-(azepan-1-yl)-3-chlorobenzenediazonium;tetrachlorozinc(2-) typically involves the diazotization of 4-(azepan-1-yl)-3-chloroaniline. This process includes the following steps:
Diazotization: The aniline derivative is treated with nitrous acid (generated in situ from sodium nitrite and hydrochloric acid) at low temperatures to form the diazonium salt.
Formation of Tetrachlorozinc(2-) Complex: The diazonium salt is then reacted with zinc chloride to form the tetrachlorozinc(2-) complex.
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, with optimized reaction conditions to ensure high yield and purity. This might involve continuous flow reactors and automated systems to control temperature and reagent addition precisely.
Análisis De Reacciones Químicas
Types of Reactions
4-(azepan-1-yl)-3-chlorobenzenediazonium;tetrachlorozinc(2-) can undergo various chemical reactions, including:
Substitution Reactions: The diazonium group can be replaced by other nucleophiles such as halides, hydroxides, or cyanides.
Coupling Reactions: The diazonium compound can couple with phenols or aromatic amines to form azo compounds.
Reduction Reactions: The diazonium group can be reduced to form the corresponding aniline derivative.
Common Reagents and Conditions
Substitution: Reagents like potassium iodide, copper(I) chloride, or sodium hydroxide are commonly used.
Coupling: Phenols or aromatic amines in the presence of a base like sodium hydroxide.
Reduction: Reducing agents such as sodium sulfite or stannous chloride.
Major Products
Substitution: Products include halogenated, hydroxylated, or cyanated derivatives.
Coupling: Azo compounds with various substituents.
Reduction: The corresponding aniline derivative.
Aplicaciones Científicas De Investigación
4-(azepan-1-yl)-3-chlorobenzenediazonium;tetrachlorozinc(2-) has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Potential use in labeling and tracking biological molecules due to its diazonium group.
Medicine: Investigated for its potential in drug development and as a diagnostic tool.
Industry: Utilized in the production of dyes and pigments due to its ability to form azo compounds.
Mecanismo De Acción
The mechanism of action of 4-(azepan-1-yl)-3-chlorobenzenediazonium;tetrachlorozinc(2-) involves the reactivity of the diazonium group. This group can participate in electrophilic substitution reactions, where it acts as an electrophile and reacts with nucleophiles. The tetrachlorozinc(2-) anion stabilizes the diazonium cation and can influence the reactivity and selectivity of the compound in various reactions.
Comparación Con Compuestos Similares
Similar Compounds
- 4-(azepan-1-yl)-3-chlorobenzenediazonium chloride
- 4-(azepan-1-yl)-3-chlorobenzenediazonium tetrafluoroborate
- 4-(azepan-1-yl)-3-chlorobenzenediazonium hexafluorophosphate
Uniqueness
4-(azepan-1-yl)-3-chlorobenzenediazonium;tetrachlorozinc(2-) is unique due to the presence of the tetrachlorozinc(2-) anion, which provides additional stability and can influence the compound’s reactivity. This makes it distinct from other diazonium salts that typically have simpler anions like chloride or tetrafluoroborate.
Propiedades
Número CAS |
84215-44-1 |
|---|---|
Fórmula molecular |
C24H30Cl6N6Zn |
Peso molecular |
680.6 g/mol |
Nombre IUPAC |
4-(azepan-1-yl)-3-chlorobenzenediazonium;tetrachlorozinc(2-) |
InChI |
InChI=1S/2C12H15ClN3.4ClH.Zn/c2*13-11-9-10(15-14)5-6-12(11)16-7-3-1-2-4-8-16;;;;;/h2*5-6,9H,1-4,7-8H2;4*1H;/q2*+1;;;;;+2/p-4 |
Clave InChI |
XVWOPPJVVPXFRU-UHFFFAOYSA-J |
SMILES canónico |
C1CCCN(CC1)C2=C(C=C(C=C2)[N+]#N)Cl.C1CCCN(CC1)C2=C(C=C(C=C2)[N+]#N)Cl.Cl[Zn-2](Cl)(Cl)Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


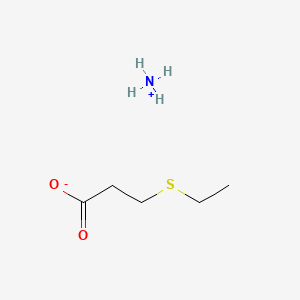
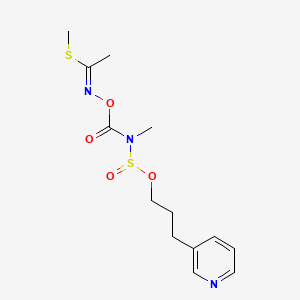

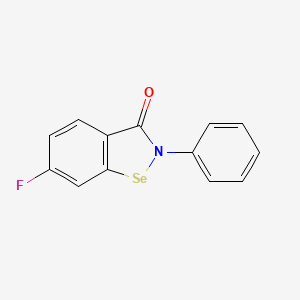




![3-(benzylamino)-N-[2-[3-[2-[3-(benzylamino)propanoylamino]phenoxy]-2-hydroxypropoxy]phenyl]propanamide;oxalic acid](/img/structure/B12698272.png)
